N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline
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Overview
Description
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline: is a complex organic compound with a unique structure that includes a quinoline core, a dithiolo ring, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dithiolo Ring: This step involves the reaction of the quinoline derivative with a suitable dithiol reagent under controlled conditions.
Benzylation and Methylation:
Formation of the Chloroaniline Moiety: This involves the reaction of the intermediate compound with 3-chloroaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dithiolo ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the chloroaniline moiety, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The chloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the interactions of quinoline derivatives with biological targets. It may also serve as a probe for investigating the mechanisms of action of related compounds.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also make it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, while the dithiolo ring and chloroaniline moiety can modulate these interactions. The compound may exert its effects through the inhibition of specific enzymes or the modulation of receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound has a similar benzophenone structure but lacks the quinoline and dithiolo rings.
Rare-earth elements: While not structurally similar, rare-earth elements share some chemical properties with the compound, such as their ability to form complex structures.
Uniqueness
N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline is unique due to its combination of a quinoline core, a dithiolo ring, and a chloroaniline moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H23ClN2S2 |
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Molecular Weight |
463.1 g/mol |
IUPAC Name |
5-benzyl-N-(3-chlorophenyl)-4,4,7-trimethyldithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C26H23ClN2S2/c1-17-12-13-21-22(14-17)29(16-18-8-5-4-6-9-18)26(2,3)24-23(21)25(31-30-24)28-20-11-7-10-19(27)15-20/h4-15H,16H2,1-3H3 |
InChI Key |
LKFRLSFBXXZGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2CC4=CC=CC=C4)(C)C)SSC3=NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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